(S)-b-Amino-3-bromobenzenepropanol
Description
(S)-β-Amino-3-bromobenzeneprolinol is a chiral organic compound featuring a brominated benzene ring, a propyl alcohol backbone, and a β-amino functional group. Its stereochemistry (S-configuration) and bromine substitution at the 3-position of the aromatic ring contribute to its unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis and materials science. The compound’s applications include serving as a precursor for bioactive molecules, catalysts in asymmetric synthesis, or ligands in organometallic frameworks .
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-bromophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12BrNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 |
InChI Key |
RRMCWFHKHSBXJH-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C[C@@H](CO)N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(CO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Due to the absence of direct experimental or computational data on (S)-β-amino-3-bromobenzenepropanol in the provided evidence, a comprehensive comparison with analogous compounds cannot be fully substantiated.
Structural Analogues
Key structural analogues include:
(R)-β-Amino-3-bromobenzenepropanol: The enantiomer of the target compound. Chirality significantly impacts biological activity and catalytic efficiency. For instance, enantiomers may exhibit divergent binding affinities in drug-receptor interactions.
3-Bromobenzenepropanol derivatives lacking the amino group: These compounds (e.g., 3-bromo-benzeneethanol) lack the β-amino functionality, reducing their utility in forming hydrogen-bonded networks or participating in nucleophilic reactions.
Non-brominated β-aminophenol derivatives: The absence of bromine diminishes electrophilic aromatic substitution reactivity, affecting applications in cross-coupling reactions (e.g., Suzuki-Miyaura).
Hypothetical Reactivity and Stability
While direct experimental data are unavailable, comparisons can be inferred from brominated aromatic amines:
- Electrophilic reactivity : The bromine atom activates the benzene ring for electrophilic substitution at the 2- and 4-positions, though steric hindrance from the propyl alcohol chain may limit reactivity.
- Thermal stability: Bromine’s electron-withdrawing effect likely increases thermal stability compared to non-halogenated analogues.
Limitations of Available Evidence
The provided sources lack critical data for a rigorous comparison:
- No spectroscopic (NMR, IR) or chromatographic (HPLC) data to validate purity or stereochemical integrity.
- Absence of toxicity, solubility, or catalytic performance metrics.
- No peer-reviewed studies on synthetic routes or applications.
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